

A Technical Guide to the Chirality and Optical Properties of Phenylpropanol Enantiomers

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Compound of Interest

Compound Name: 2-Methyl-2-phenylpropan-1-ol

Cat. No.: B1266538

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Disclaimer: Direct experimental and quantitative data for **2-Methyl-2-phenylpropan-1-ol** is limited in the accessible scientific literature. This guide therefore focuses on its close structural analogue, 2-Methyl-1-phenylpropan-1-ol, for which extensive data on enantiomeric properties and resolution are available. The principles and protocols described are highly relevant and adaptable for the study of similar chiral alcohols.

Introduction to Chirality in 2-Methyl-1-phenylpropan-1-ol

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. This structural asymmetry is pivotal in pharmacology and materials science, as different enantiomers of a molecule can exhibit markedly different biological activities and optical properties.^[1]

2-Methyl-1-phenylpropan-1-ol is a chiral alcohol due to the presence of a stereocenter at the carbon atom bonded to the hydroxyl group (C1). This carbon is attached to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a phenyl group (-C₆H₅), and an isopropyl group (-CH(CH₃)₂). This arrangement results in two distinct enantiomers:

- (R)-2-Methyl-1-phenylpropan-1-ol
- (S)-2-Methyl-1-phenylpropan-1-ol

These enantiomers share the same physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. One enantiomer rotates the light in a clockwise (+) direction (dextrorotatory), while its counterpart rotates it in an equal but opposite, counter-clockwise (-) direction (levorotatory).^[1] A 1:1 mixture of both enantiomers is known as a racemic mixture and is optically inactive.

Quantitative Data: Optical and Physical Properties

The optical activity of a chiral compound is quantified by its specific rotation, a characteristic physical property. The data below pertains to the individual enantiomers of 2-Methyl-1-phenylpropan-1-ol.

Property	(R)-(+)-2-Methyl-1-phenylpropan-1-ol	(S)-(-)-2-Methyl-1-phenylpropan-1-ol	Racemic 2-Methyl-1-phenylpropan-1-ol
Molecular Formula	C ₁₀ H ₁₄ O	C ₁₀ H ₁₄ O	C ₁₀ H ₁₄ O
Molecular Weight	150.22 g/mol ^[2]	150.22 g/mol	150.22 g/mol ^[3]
CAS Number	14898-86-3 ^[2]	34857-28-8 ^[4]	611-69-8 ^[3]
Specific Rotation [α]	Not explicitly found	Not explicitly found	0° (by definition)

Note: While commercial suppliers label the enantiomers as (+) and (-), specific rotation values from peer-reviewed literature under defined conditions (concentration, solvent, temperature, wavelength) for 2-Methyl-1-phenylpropan-1-ol were not found in the search results. The signs are based on product naming conventions.^[2]^[4]

Experimental Protocols for Enantiomeric Resolution and Analysis

The separation of a racemic mixture into its pure enantiomers is a critical process known as chiral resolution. Enzymatic kinetic resolution is a highly effective and green method for achieving this.

Protocol 1: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical procedure for the enantioselective acylation of racemic 2-methyl-1-phenylpropan-1-ol using a lipase, where one enantiomer reacts faster than the other, allowing for their separation. This method is based on established procedures for resolving chiral alcohols.^{[5][6]}

Materials and Reagents:

- Racemic 2-methyl-1-phenylpropan-1-ol
- Immobilized Lipase (e.g., Lipase PS from *Pseudomonas cepacia* or Novozym 435 from *Candida antarctica*)^[7]
- Anhydrous organic solvent (e.g., Hexane, Diisopropyl ether)
- Acylating agent (e.g., Vinyl acetate)
- Standard laboratory glassware and magnetic stirrer
- Reaction monitoring equipment (Chiral GC or HPLC)

Procedure:

- **Reaction Setup:** In a dry flask, dissolve racemic 2-methyl-1-phenylpropan-1-ol (1 mmol) in 4 mL of anhydrous hexane.
- **Enzyme Addition:** Add the immobilized lipase (e.g., 20-40 mg).^[8]
- **Initiation:** Add the acylating agent, vinyl acetate (2.2 mmol), to the mixture.
- **Incubation:** Seal the flask and stir the suspension at a controlled temperature (e.g., 25-30 °C).
- **Monitoring:** Monitor the reaction progress by taking small aliquots over time (e.g., at 3, 6, 16, and 24 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess (ee) of the remaining alcohol and the newly formed ester.^[8]

- Termination: The ideal endpoint is at or near 50% conversion, which theoretically provides the highest possible enantiomeric excess for both the unreacted substrate and the product. [8] Once this is achieved, stop the reaction by filtering off the immobilized enzyme.
- Workup and Separation:
 - Wash the recovered enzyme with fresh solvent to be reused.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - The resulting mixture contains one unreacted alcohol enantiomer and the ester of the other. These can be separated using standard column chromatography.
 - The separated ester can be hydrolyzed back to the alcohol enantiomer if desired.

Protocol 2: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess (ee) of a sample of 2-methyl-1-phenylpropan-1-ol. Conditions are based on standard methods for separating aromatic alcohols.

Equipment and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
- HPLC-grade solvents (e.g., n-Hexane, Isopropanol).
- Sample of 2-methyl-1-phenylpropan-1-ol.

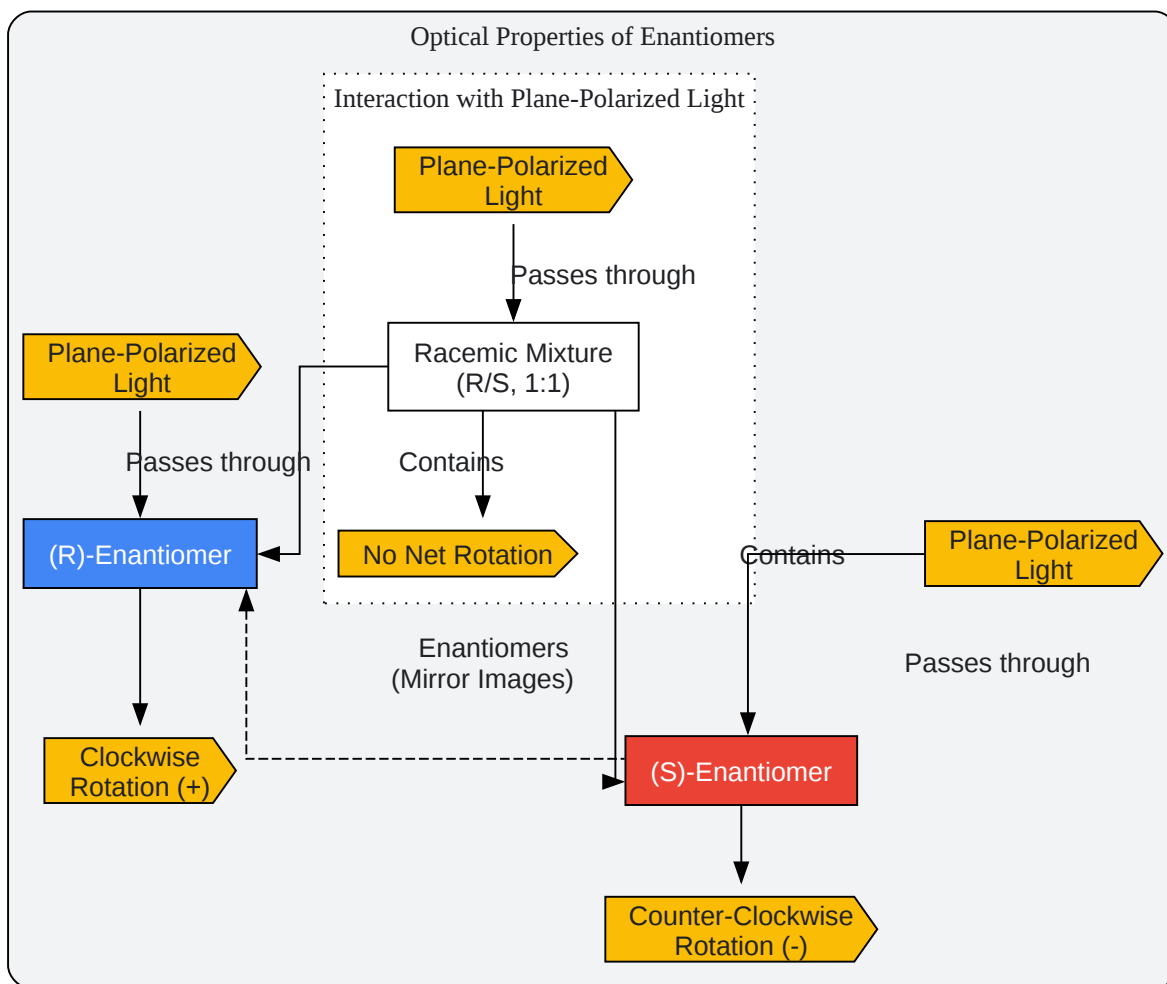
Procedure:

- Sample Preparation: Prepare a dilute solution of the alcohol sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
- HPLC Conditions:

- Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm or 254 nm.
- Injection Volume: 10 µL.
- Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject the prepared sample.
 - Record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times.
- Data Processing:
 - Integrate the areas of the two peaks.
 - Calculate the enantiomeric excess (ee) using the formula: $ee (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] * 100$ (where Area₁ is the area of the major enantiomer's peak).

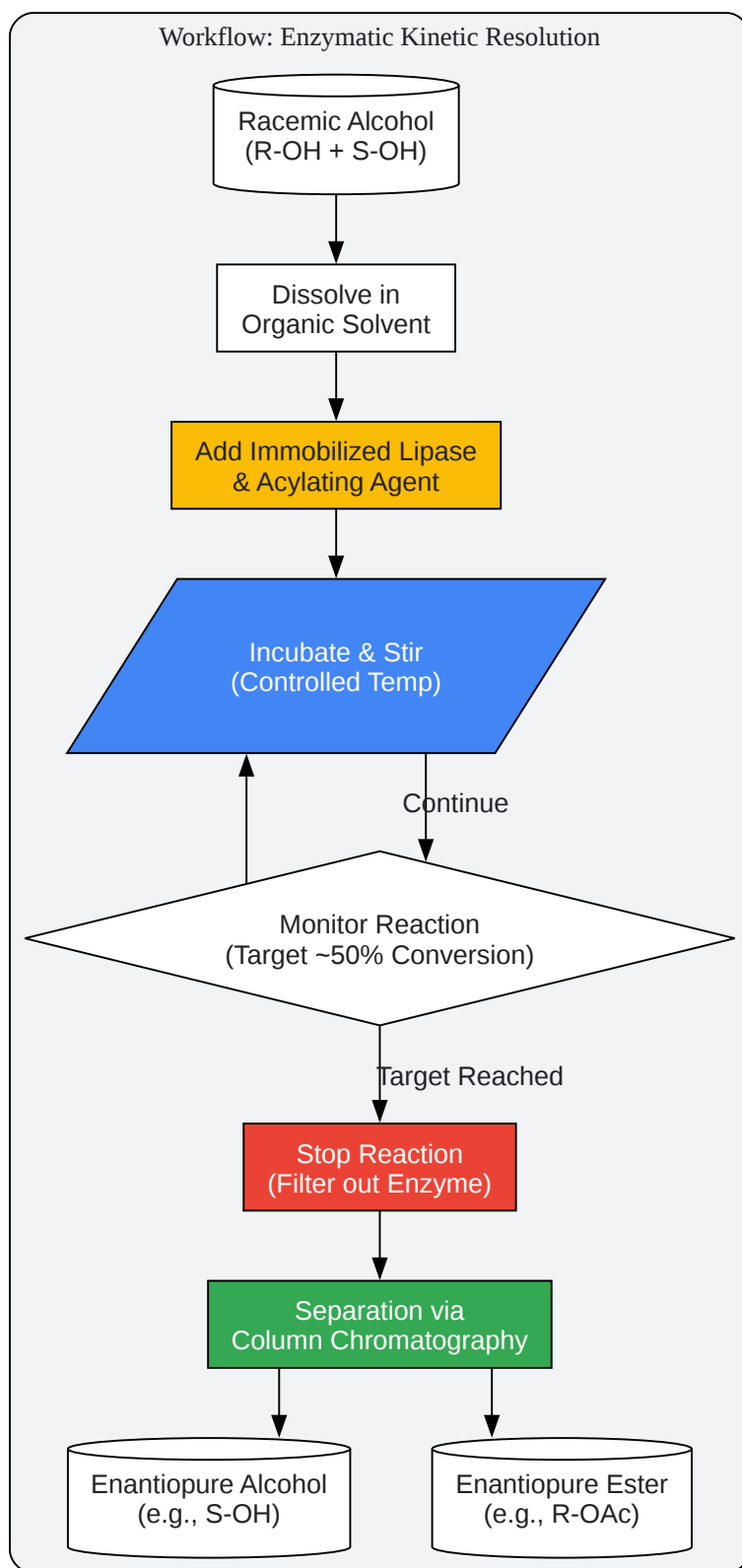
Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.



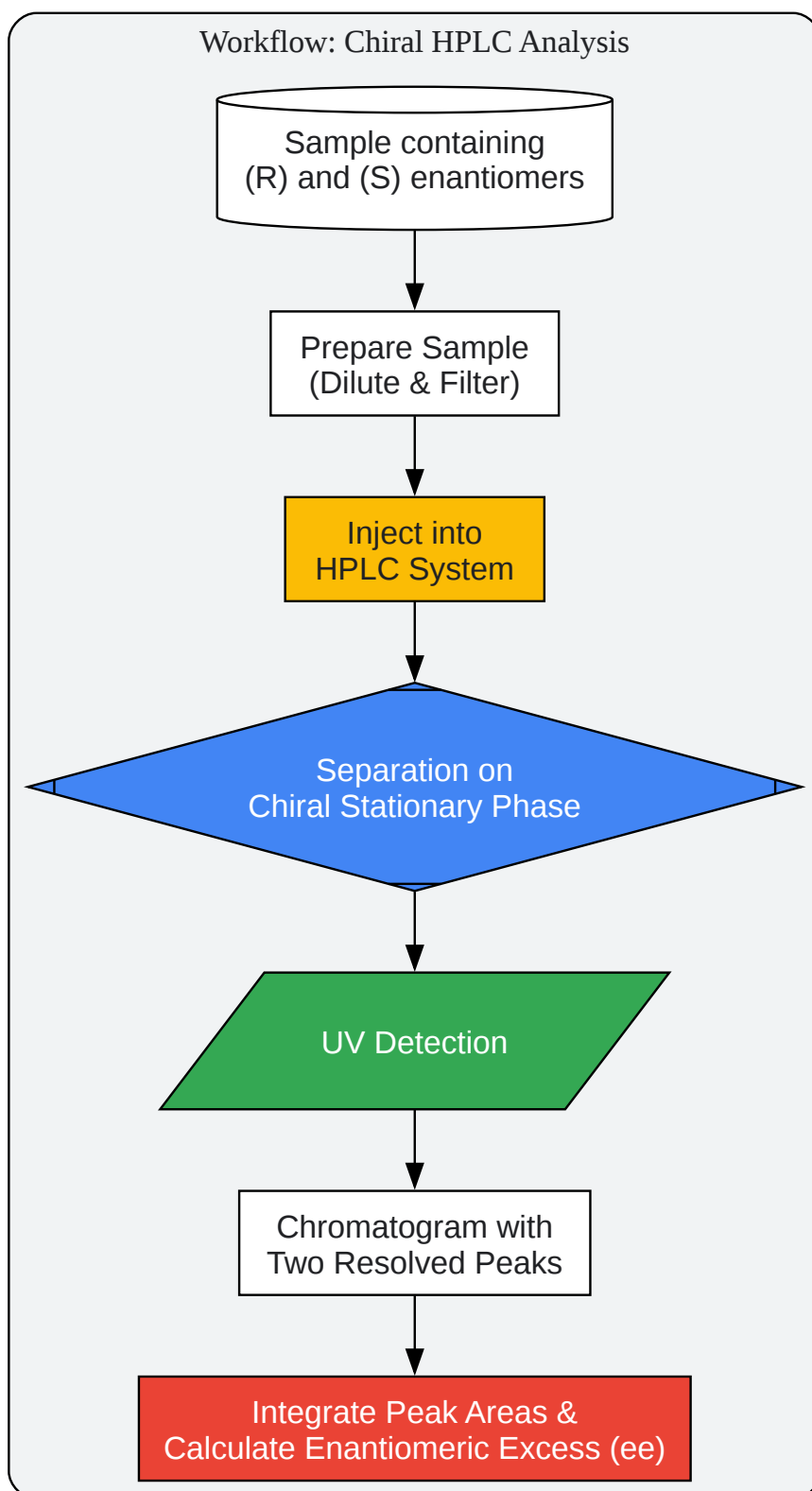
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Caption: Relationship between a racemic mixture, its enantiomers, and their distinct optical rotations.



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Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of a chiral alcohol.



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Caption: Analytical workflow for determining enantiomeric excess using Chiral HPLC.

Biological Activity and Signaling Pathways

A review of the scientific literature did not yield specific information regarding the biological activity or associated signaling pathways for the enantiomers of 2-Methyl-1-phenylpropan-1-ol or **2-Methyl-2-phenylpropan-1-ol**. Compounds of this structural class are often investigated as chiral building blocks in the synthesis of more complex, biologically active molecules rather than for their own intrinsic activity.[1]

Conclusion

The enantiomers of chiral alcohols like 2-Methyl-1-phenylpropan-1-ol serve as excellent models for understanding the principles of stereochemistry and optical activity. While specific quantitative optical data can be elusive, the methodologies for their separation and analysis are well-established. Techniques such as enzymatic kinetic resolution provide efficient and environmentally friendly pathways to obtain enantiomerically enriched compounds. Furthermore, chiral HPLC remains the definitive analytical tool for quantifying the enantiomeric purity of these molecules, a critical parameter in both academic research and industrial drug development.

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